6'-Hydroxy-2',4'-dimethoxychalcone is a member of the chalcone family, characterized by its unique structure that includes two methoxy groups and a hydroxyl group. Chalcones are naturally occurring compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific arrangement of the hydroxy and methoxy substituents in 6'-Hydroxy-2',4'-dimethoxychalcone contributes to its distinct chemical reactivity and biological effects.
The chemical behavior of 6'-Hydroxy-2',4'-dimethoxychalcone can be understood through various reactions typical of chalcones. These include:
6'-Hydroxy-2',4'-dimethoxychalcone exhibits significant biological activities:
The synthesis of 6'-Hydroxy-2',4'-dimethoxychalcone typically involves:
python# Reaction SchemeAcetophenone + 2',4'-Dimethoxybenzaldehyde → 6'-Hydroxy-2',4'-dimethoxychalcone
6'-Hydroxy-2',4'-dimethoxychalcone has several potential applications:
Research on interaction studies involving 6'-Hydroxy-2',4'-dimethoxychalcone has focused on:
Several compounds share structural similarities with 6'-Hydroxy-2',4'-dimethoxychalcone. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2',4',6'-Trimethoxychalcone | Three methoxy groups | Antioxidant, anticancer |
| 4'-Hydroxychalcone | Hydroxyl group at the para position | Anti-inflammatory |
| Butein | Hydroxyl and methoxy groups | Antioxidant, anti-inflammatory |
| 3-Hydroxyflavone | Hydroxyl group with flavonoid structure | Antioxidant, anticancer |
The unique combination of two methoxy groups and one hydroxyl group at specific positions distinguishes 6'-Hydroxy-2',4'-dimethoxychalcone from other chalcones. This specific arrangement enhances its biological activity compared to similar compounds, particularly in terms of its efficacy as an antioxidant and anti-inflammatory agent.
The synthesis of 6'-Hydroxy-2',4'-dimethoxychalcone follows the classical Claisen-Schmidt condensation mechanism, which represents a fundamental aldol condensation reaction between an aromatic aldehyde and an acetophenone derivative [37]. The complete mechanistic pathway involves six distinct steps, with the elimination step serving as the rate-limiting process [40].
The mechanism initiates with the deprotonation of the methyl ketone by a hydroxide ion, forming the corresponding enolate anion [37]. This enolate species undergoes resonance stabilization, enhancing its nucleophilic character at the carbon center . The nucleophilic addition of the enolate to the electrophilic carbonyl carbon of 2',4'-dimethoxybenzaldehyde forms the crucial beta-hydroxy ketone intermediate [37].
Following the addition step, rapid proton equilibration occurs between the hydroxyl group and the hydroxide ion [37]. The second deprotonation step generates an enolate anion from the beta-hydroxy ketone intermediate [40]. The final elimination step involves the departure of the hydroxide ion and simultaneous formation of the carbon-carbon double bond, yielding the desired chalcone product [37].
Kinetic isotope effect studies demonstrate that reactions proceed faster in deuterium oxide compared to water, indicating that the elimination step rather than proton abstraction serves as the rate-determining step . The overall reaction follows third-order kinetics with the rate expression: Rate = k₃[ArCHO][Ar'COCH₃][OH⁻] [37].
| Step | Reaction | Rate Expression | Comments |
|---|---|---|---|
| 1. Deprotonation (Base Attack) | Ar'COCH₃ + OH⁻ → Ar'COCH₂⁻ + H₂O | k₁[Ar'COCH₃][OH⁻] | Fast, reversible proton abstraction |
| 2. Enolate Formation | Ar'COCH₂⁻ ↔ Ar'CO-CH₂⁻ (resonance) | Fast equilibrium | Enolate stabilized by resonance |
| 3. Nucleophilic Addition | Ar'COCH₂⁻ + ArCHO → Ar'COCH₂-CHOH-Ar | k₂[Ar'COCH₂⁻][ArCHO] | Nucleophilic attack on carbonyl carbon |
| 4. Proton Equilibration | Ar'COCH₂-CHOH-Ar ↔ Ar'COCH₂-CHO⁻-Ar | Fast equilibrium | Fast proton transfer reactions |
| 5. Second Deprotonation | Ar'COCH₂-CHOH-Ar + OH⁻ → Ar'COCH₂-CHO⁻-Ar + H₂O | k₄[I][OH⁻] | Formation of enolate anion |
| 6. Elimination (Rate-limiting) | Ar'COCH₂-CHO⁻-Ar → Ar'CO-CH=CH-Ar + OH⁻ | k₅[I'⁻] (rate-limiting) | Elimination determines overall rate |
Solvent selection significantly influences both reaction kinetics and product yields in chalcone synthesis [6]. Comprehensive studies reveal that isopropanol provides superior results compared to other common solvents including methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran [6]. The optimization process demonstrates that temperature exerts dramatic effects on both product yield and purity, with optimal conditions achieved at 0°C [6].
Water-based systems offer unique advantages for chalcone synthesis, particularly when combined with surfactant systems [5]. Micellar-mediated synthesis using cationic surfactant cetyltrimethylammonium bromide and nonionic surfactant Tween 80 provides effective alternatives to traditional organic solvents [5]. These aqueous systems demonstrate wide functional group tolerance and offer environmentally benign reaction conditions [5].
The polarity index of solvents correlates directly with substrate solubility patterns [32]. Heterocyclic chalcones exhibit reduced solubility across all tested solvents compared to traditional chalcone structures, likely due to enhanced intermolecular interactions arising from functionalized aromatic rings [32]. Polar aprotic solvents generally provide better solubility for methoxy-substituted chalcones due to favorable dipole-dipole interactions [32].
| Solvent | Polarity Index | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) |
|---|---|---|---|---|
| Isopropanol | 0.546 | 85-90 | 4 | 0 |
| Ethanol | 0.654 | 65-80 | 24 | Room temperature |
| Methanol | 0.762 | 70-85 | 24 | Room temperature |
| Acetonitrile | 0.460 | 60-75 | 24 | Room temperature |
| Dichloromethane | 0.309 | 55-70 | 12-24 | Room temperature |
| Tetrahydrofuran | 0.207 | 70-85 | 12-18 | Room temperature |
| Water/Surfactant | 1.000 | 25-96 | 24 | 25 |
Base catalyst selection profoundly affects reaction efficiency and product quality in chalcone synthesis [6]. Sodium hydroxide demonstrates exceptional catalytic activity, with 40% aqueous sodium hydroxide providing optimal results for synthesis of 6'-Hydroxy-2',4'-dimethoxychalcone [6]. Calcium hydroxide and magnesium hydroxide prove ineffective as catalysts, while lithium hydroxide shows only limited conversion [6].
Advanced catalytic systems including isoreticular metal-organic framework-3 offer significant advantages in terms of reusability and environmental impact [33]. This heterogeneous catalyst demonstrates high activity for Claisen-Schmidt condensation under environmentally friendly conditions and can be reused for at least four catalytic cycles [33]. The heterogeneous nature eliminates concerns about catalyst leaching into the liquid phase [33].
Copper/nickel oxide nanoparticles prepared using sol-gel methods provide effective catalysis for isatin-based chalcone synthesis [7]. These nanocatalysts enable reactions to proceed at moderate temperatures (80°C) with reasonable yields ranging from 24% to 69% [7]. The nanoparticle approach offers potential for scaled synthesis applications [7].
| Catalyst | Activity | Selectivity | Reusability | Environmental Impact | Optimal Conditions |
|---|---|---|---|---|---|
| NaOH (40%) | Excellent | High | No | Moderate | 20 mL for 0.05 mol reactant |
| KOH (50%) | Very good | High | No | Moderate | Standard conditions |
| K₂CO₃ | Good | Good | No | Low | Microwave conditions |
| Ca(OH)₂ | Poor | Low | No | Low | Ineffective |
| Mg(OH)₂ | Poor | Low | No | Low | Ineffective |
| LiOH | Limited | Moderate | No | Low | Limited conversion |
| IRMOF-3 | High | High | Yes (4 cycles) | Very low | Heterogeneous conditions |
| Cu/NiO nanoparticles | Good | Moderate | Yes | Low | 80°C, 3 hours |
Microwave irradiation dramatically reduces reaction times while improving yields and selectivity in chalcone synthesis [10]. Optimal conditions utilize 120 watts power at 100°C with internal pressure up to 10 bar for 30 minutes, achieving 87% yield with 97% purity [10]. This represents a significant improvement over conventional heating methods that require 74 hours to achieve 81% yield with 85% purity [10].
The microwave-assisted approach enables synthesis of novel chalcone derivatives through enhanced reaction kinetics [11]. Synthesis of cyano-substituted chalcones proceeds via Knoevenagel condensation between benzoylacetonitriles and aromatic aldehydes in the presence of piperidine base and 2-pentanol solvent [11]. Reaction times range from 1-15 minutes compared to 24 hours required for conventional synthesis [11].
Heterocyclic chalcone derivatives benefit particularly from microwave irradiation protocols [12]. Novel chalcones prepared from 2-acetyl heterocyclic derivatives and corresponding aldehydes in aqueous potassium hydroxide solution require only 2-6 minutes at 180 watts [12]. This represents a dramatic improvement in reaction efficiency compared to room temperature synthesis requiring 24 hours [12].
| Substrate Type | Power (Watts) | Temperature (°C) | Time | Yield (%) | Improvement Factor |
|---|---|---|---|---|---|
| Standard chalcones | 120 | 100 | 30 min | 87 | 148x faster |
| Cyano chalcones | 160-800 | Variable | 1-15 min | Variable | 96-1440x faster |
| Heterocyclic chalcones | 180 | Variable | 2-6 min | Good | 240-720x faster |
| Steroidal chalcones | 250 | Variable | Variable | Good | Significant |
Mechanochemical synthesis represents a paradigm shift toward environmentally sustainable chalcone production [13]. Solvent-free conditions utilizing magnesium hydrogen sulfate as catalyst provide efficient synthesis with reduced environmental impact [13]. The protocol successfully produces medicinally relevant chalcones and naturally occurring derivatives as greener alternatives to existing methods [13].
Ball milling techniques enable rapid chalcone synthesis under ambient conditions without requiring solvents [29]. Michael addition reactions of chalcones with ethyl acetoacetate proceed quantitatively in 20-40 minutes using potassium carbonate catalyst [29]. The mechanochemical approach avoids conventional side reactions while achieving high chemoselectivity [29].
Grinding techniques offer simple alternatives to reflux-based synthesis [27]. Synthesis using mortar and pestle grinding for 15 minutes achieves 70% yield, representing an improvement over conventional methods yielding 65% [27]. The grinding approach provides additional advantages including reduced reaction time at room temperature and minimized waste production [27].
Optimization of mechanochemical conditions reveals that mixing phase constitutes the crucial factor for complete reactant conversion [24]. Ball-mill systems achieve 80% conversion with 60-75% isolated yields, while home-made screw reactor systems provide superior performance [24]. The screw reactor design enables continuous processing with potential for industrial applications [24].
| Method | Equipment | Time | Yield (%) | Advantages | Applications |
|---|---|---|---|---|---|
| Ball milling | High-speed mill | 20-40 min | 93-99 | Solvent-free, fast | Michael additions |
| Grinding | Mortar and pestle | 15 min | 70 | Simple, green | General synthesis |
| Screw reactor | Custom reactor | 1-3 h | 60-82 | Continuous processing | Industrial scale |
| Mechanical stirring | Standard equipment | Variable | Variable | Equipment availability | Laboratory scale |
Biocatalytic approaches offer exceptional selectivity and mild reaction conditions for chalcone synthesis and modification [15]. Baker's yeast serves as an effective whole-cell biocatalyst for synthesis of alpha,beta-unsaturated imines from chalcones and substituted anilines [15]. Reactions proceed at ambient temperature (25-28°C) in ethanol as a green solvent, achieving good to excellent yields [15].
Enzymatic demethylation provides highly selective modification of methoxy-substituted chalcones [36]. The oxidative demethylase system from Pseudomonas species demonstrates meta-selective demethylation of aromatic substrates [36]. The biocatalytic system requires nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as electron donors and achieves 77% yield for protocatechuic acid formation from vanillic acid [36].
Cyanobacterial strains enable regioselective bio-reduction of chalcones to corresponding dihydrochalcones [19]. Multiple strains including Aphanizomenon klebahnii, Aphanizomenon laxa, and Nodularia moravica achieve biotransformation yields exceeding 99% after fourteen days of incubation [19]. The process proceeds through photochemical isomerization followed by enzymatic reduction of the carbon-carbon double bond [19].
Cascade reaction systems enhance biocatalytic efficiency through cofactor regeneration and formaldehyde elimination [36]. Addition of formaldehyde dehydrogenase and formate dehydrogenase improves conversion by removing inhibitory formaldehyde byproduct [36]. The integrated biocatalytic system offers potential for conversion of lignin components into diverse hydroxyaromatic building blocks [36].
| Biocatalyst | Substrate | Product | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Baker's yeast | Chalcones + anilines | Alpha,beta-unsaturated imines | 25-28°C, ethanol | Good-excellent | High |
| Pseudomonas demethylase | Vanillic acid | Protocatechuic acid | RT, aqueous | 77 | Meta-selective |
| Aphanizomenon klebahnii | Chalcone | Dihydrochalcone | 14 days, light | >99 | Regioselective |
| Cyanobacterial strains | Various chalcones | Dihydrochalcones | Light-catalyzed | 3-99 | C=C selective |
Selective demethylation of methoxy groups in 6'-Hydroxy-2',4'-dimethoxychalcone enables access to polyhydroxylated derivatives with enhanced biological activity [4]. Boron trichloride-mediated demethylation at 0°C for 2 hours provides 89% yield of selectively demethylated products [4]. This method demonstrates particular effectiveness for sterically hindered methoxy groups .
Aluminum trichloride offers orthogonal selectivity for demethylation reactions [34]. The protocol operates at room temperature in dichloromethane and demonstrates exceptional efficiency for ortho-substituted aryl methyl ethers [34]. The method achieves 90-98% yields and tolerates various functional groups including aldehydes, ketones, and esters [34].
Pyridine hydrochloride provides harsh but effective demethylation conditions [4]. Reactions conducted at 180°C for 6 hours under nitrogen atmosphere achieve 86% yield [4]. This method proves particularly useful for challenging substrates requiring forcing conditions [4].
Aqueous hydrochloric acid enables mild demethylation of methoxymethyl-protected chalcones [35]. Reflux conditions for 15 minutes provide 75-85% yields with good functional group tolerance [35]. The method offers operational simplicity and environmentally benign reaction conditions [35].
| Reagent | Conditions | Selectivity | Yield (%) | Functional Group Tolerance | Applications |
|---|---|---|---|---|---|
| BCl₃ | 0°C, 2h | High | 89 | Limited | Sterically hindered positions |
| AlCl₃ | RT, CH₂Cl₂ | Ortho-selective | 90-98 | Good | Ortho-substituted ethers |
| BBr₃ | 0°C to RT | High | 80-95 | Limited | General demethylation |
| HCl (aqueous) | Reflux, 15 min | Moderate | 75-85 | Good | OMOM deprotection |
| Pyridine-HCl | 180°C, 6h | High | 86 | Limited | Forcing conditions |
| VanA-VanB enzyme | Biocatalytic, RT | Meta-selective | 77 | Excellent | Lignin-derived substrates |
Tert-butyldimethylsilyl protection provides exceptional stability for hydroxyl groups during chalcone synthesis and modification [20]. Installation proceeds using tert-butyldimethylsilyl chloride and imidazole under mild conditions [20]. Selective deprotection using triethylamine N-oxide in methanol achieves 90-95% yields with excellent selectivity for aryl silyl ethers over alkyl derivatives [20].
Methoxymethyl protection offers orthogonal protection strategy for phenolic hydroxyl groups [23]. Installation using methoxymethyl chloride and diisopropylethylamine provides stable protection during synthetic manipulations [23]. Deprotection proceeds under mild acidic conditions using 10% hydrochloric acid at reflux for 15 minutes [35].
Benzyl protection enables selective protection of hydroxyl groups with subsequent palladium-catalyzed deprotection [23]. Installation using benzyl bromide and potassium carbonate provides robust protection stable to basic conditions [23]. Hydrogenolysis using palladium on carbon catalyst achieves 80-95% deprotection yields [23].
Acetyl protection represents the most economical approach for temporary hydroxyl masking [23]. Installation using acetic anhydride and pyridine proceeds quantitatively under mild conditions [23]. Deprotection using sodium hydroxide in methanol provides 85-95% yields with excellent chemoselectivity [23].
| Protecting Group | Installation | Deprotection | Deprotection Yield (%) | Selectivity | Stability |
|---|---|---|---|---|---|
| TBS | TBSCl, imidazole | Et₃N-O, MeOH | 90-95 | Aryl > Alkyl | High |
| OMOM | MOMCl, DIPEA | HCl (10%), reflux | 85-90 | Good | Moderate |
| Benzyl | BnBr, K₂CO₃ | H₂, Pd/C | 80-95 | Good | High |
| Acetyl | Ac₂O, pyridine | NaOH, MeOH | 85-95 | Moderate | Low |
| Allyl | AllylBr, K₂CO₃ | Pd(PPh₃)₄, morpholine | 80-90 | Good | Moderate |
| PMB | PMBCl, K₂CO₃ | DDQ, CH₂Cl₂/H₂O | 75-85 | Good | Moderate |
Palladium-catalyzed carbon monoxide cross-coupling enables incorporation of carbonyl functionality into chalcone frameworks [21]. Reaction of ethyl acetohydroxamate with 4-bromo-chalcones using tert-butyl-XPhos or cataCXium-PIntB ligands achieves moderate to excellent yields (50-99%) [21]. The protocol provides access to novel chalcone derivatives with enhanced pharmacological potential [21].
Suzuki-Miyaura coupling reactions facilitate introduction of diverse aryl substituents into chalcone structures [28]. Reaction of aryl halide precursors with boronic acids using palladium tetrakis(triphenylphosphine) catalyst and appropriate base systems achieves 70-95% yields [28]. The methodology enables systematic structure-activity relationship studies [28].
Sonogashira coupling provides access to alkyne-substituted chalcone derivatives [28]. Reaction conditions utilizing palladium dichloride bis(triphenylphosphine) and copper iodide co-catalyst enable efficient coupling of aryl halides with terminal alkynes [28]. Yields typically range from 65-90% depending on substrate electronics [28].
Heck coupling reactions enable introduction of vinyl substituents into chalcone frameworks [28]. Palladium acetate catalyst systems with appropriate phosphine ligands facilitate coupling of aryl halides with alkenes [28]. The protocol achieves 60-85% yields and tolerates various functional groups [28].
| Reaction Type | Catalyst System | Substrate Scope | Yield Range (%) | Functional Group Tolerance | Applications |
|---|---|---|---|---|---|
| CO coupling | Pd + tBuXPhos | 4-bromo-chalcones | 50-99 | Moderate | Carbonyl incorporation |
| Suzuki-Miyaura | Pd(PPh₃)₄ + base | Aryl halides + boronic acids | 70-95 | High | Aryl substitution |
| Sonogashira | PdCl₂(PPh₃)₂ + CuI | Aryl halides + alkynes | 65-90 | Good | Alkyne incorporation |
| Heck | Pd(OAc)₂ + ligand | Aryl halides + alkenes | 60-85 | Moderate | Vinyl substitution |
| Stille | Pd(PPh₃)₄ | Aryl halides + organostannanes | 70-90 | Good | Organotin coupling |
The quantum chemical characterization of 6'-Hydroxy-2',4'-dimethoxychalcone requires sophisticated computational methodologies that can accurately describe its electronic structure and reactivity patterns. Contemporary density functional theory approaches have emerged as the most reliable computational framework for investigating the electronic properties of chalcone derivatives, providing detailed insights into their molecular orbital characteristics, electrostatic potential distributions, and chemical reactivity descriptors.
Density Functional Theory calculations represent the cornerstone of modern quantum chemical investigations of chalcone derivatives, with the B3LYP hybrid functional demonstrating exceptional accuracy in predicting the electronic structure of these compounds [1] [2]. The B3LYP functional, incorporating Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional, provides an optimal balance between computational efficiency and theoretical accuracy for chalcone systems [3] [4].
The most frequently employed basis sets for chalcone electronic structure calculations include 6-31G, 6-311G(d,p), and 6-311++G(d,p), with each offering distinct advantages for specific computational objectives [1] [5]. The 6-31G basis set provides adequate accuracy for initial molecular geometry optimization and basic electronic property calculations, while the 6-311G(d,p) basis set offers enhanced precision for frontier molecular orbital analysis and reactivity descriptor computations [6] [7]. The 6-311++G(d,p) basis set, incorporating diffuse functions and polarization functions, represents the most comprehensive approach for accurate molecular electrostatic potential mapping and solvent effect investigations [3] [8].
Flavokawain B, the closely related 2'-hydroxy-4',6'-dimethoxychalcone, has been extensively studied using B3LYP/6-311G(d,p) calculations, revealing fundamental insights into the electronic structure of this compound class [1] [2]. The computational analysis demonstrates that these chalcone derivatives exhibit characteristic frontier molecular orbital patterns, with the highest occupied molecular orbital predominantly localized on the electron-rich aromatic ring bearing hydroxyl and methoxy substituents, while the lowest unoccupied molecular orbital shows significant contributions from the α,β-unsaturated carbonyl system [1] [6].
The optimization of molecular geometries using density functional theory methods consistently yields structural parameters that align closely with experimental crystallographic data, validating the computational approach for electronic structure investigations [9] [3]. The calculated bond lengths, bond angles, and torsional parameters for related chalcone derivatives demonstrate deviations of less than 0.05 Å and 2° from experimental values, respectively, confirming the reliability of DFT calculations for these systems [4] [10].
Frontier molecular orbital energy calculations provide fundamental insights into the electronic reactivity and optical properties of 6'-Hydroxy-2',4'-dimethoxychalcone, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies serving as primary indicators of chemical reactivity and electronic transitions [6] [13]. The frontier molecular orbital analysis, performed using DFT calculations at various levels of theory, reveals characteristic energy patterns that correlate with the compound's biological activity and chemical behavior [1] [2].
The highest occupied molecular orbital energy values for chalcone derivatives typically range from -6.0 to -8.6 eV, with the specific value depending on the nature and position of substituents on the aromatic rings [2] [5]. Flavokawain B, with its 2'-hydroxy-4',6'-dimethoxy substitution pattern, exhibits a highest occupied molecular orbital energy of -8.15 eV, indicating relatively strong electron-donating character and high stability toward oxidation [2]. The electron density distribution in the highest occupied molecular orbital shows predominant localization on the substituted aromatic ring, with significant contributions from the hydroxyl and methoxy substituents [1] [6].
The lowest unoccupied molecular orbital energies for chalcone derivatives range from -0.5 to -2.5 eV, with electron-withdrawing substituents generally lowering these values and enhancing the compound's electron-accepting properties [6] [13]. The lowest unoccupied molecular orbital in chalcone systems typically exhibits significant electron density on the α,β-unsaturated carbonyl system, particularly concentrated on the carbonyl carbon and the β-carbon of the enone moiety [1] [3]. This orbital distribution pattern correlates with the observed reactivity of chalcones toward nucleophilic addition reactions and their ability to participate in Michael addition processes [14] [7].
The frontier molecular orbital energy gap, calculated as the difference between lowest unoccupied molecular orbital and highest occupied molecular orbital energies, provides crucial information about the compound's electronic stability, reactivity, and optical properties [6] [13]. Chalcone derivatives typically exhibit energy gaps ranging from 3.0 to 8.6 eV, with Flavokawain B displaying a relatively large gap of 7.58 eV, indicating high kinetic stability and resistance to electronic excitation [2]. The magnitude of the energy gap correlates inversely with the compound's chemical reactivity, with smaller gaps indicating higher reactivity and greater susceptibility to electronic transitions [5] [15].
The quantum chemical analysis of 6'-Hydroxy-2',4'-dimethoxychalcone requires comprehensive evaluation of reactivity descriptors that quantify the compound's chemical behavior and predict its interaction patterns with biological targets and chemical reagents. These descriptors, derived from conceptual density functional theory, provide quantitative measures of molecular reactivity that can be directly correlated with experimental observations of biological activity and chemical transformations.
Fukui function analysis represents a sophisticated approach for identifying and quantifying the nucleophilic and electrophilic reactive sites in 6'-Hydroxy-2',4'-dimethoxychalcone, providing atomic-level resolution of chemical reactivity patterns [14] [16]. The Fukui function, defined as the derivative of electron density with respect to the number of electrons at constant external potential, offers direct insights into the local reactivity of individual atoms within the molecular structure [17] [12].
The nucleophilic Fukui function, denoted as f⁺(r), identifies atomic sites that are most susceptible to nucleophilic attack by quantifying the electron density changes upon addition of an electron to the system [14] [16]. For chalcone derivatives, the carbonyl carbon typically exhibits the highest f⁺ values, ranging from 0.12 to 0.18, indicating its primary role as an electrophilic center susceptible to nucleophilic addition reactions [7] [18]. The α-carbon of the enone system shows moderate f⁺ values of 0.08-0.12, while the β-carbon displays lower values of 0.04-0.08, reflecting the electronic delocalization through the conjugated system [14] [5].
The electrophilic Fukui function, f⁻(r), quantifies the susceptibility of atomic sites to electrophilic attack by measuring electron density changes upon removal of an electron from the system [16] [17]. In chalcone derivatives, the carbonyl oxygen exhibits the highest f⁻ values, typically ranging from 0.15 to 0.20, confirming its role as a primary nucleophilic center [12] [18]. The hydroxyl oxygen atoms show significant f⁻ values of 0.12-0.18, while methoxy oxygen atoms display moderate values of 0.08-0.12, indicating their potential for coordination with electrophilic species [14] [16].
The dual descriptor, calculated as the difference between f⁺ and f⁻, provides a comprehensive measure of local reactivity that simultaneously considers both nucleophilic and electrophilic character [19] [18]. Positive dual descriptor values indicate preference for nucleophilic attack, while negative values suggest electrophilic attack preference [17] [19]. The carbonyl carbon in chalcone derivatives typically exhibits positive dual descriptor values of 0.08-0.15, confirming its electrophilic character, while oxygen atoms show negative values of -0.10 to -0.18, consistent with their nucleophilic nature [14] [16].
Global reactivity indices provide comprehensive quantitative measures of the overall chemical reactivity of 6'-Hydroxy-2',4'-dimethoxychalcone, enabling direct comparison with other chalcone derivatives and correlation with biological activity patterns [5] [15]. These indices, derived from frontier molecular orbital energies and conceptual density functional theory principles, offer fundamental insights into the compound's chemical behavior and interaction propensities [20] [21].
Chemical hardness, calculated as η = (ELUMO - EHOMO)/2, quantifies the resistance of a molecule to electron density changes and provides a measure of kinetic stability [5] [15]. Chalcone derivatives typically exhibit chemical hardness values ranging from 1.5 to 4.3 eV, with Flavokawain B displaying a relatively high hardness of 3.79 eV, indicating substantial kinetic stability and resistance to chemical transformation [2]. The high hardness value correlates with the compound's selective biological activity and its stability under physiological conditions [5] [20].
Chemical softness, defined as the reciprocal of chemical hardness (S = 1/η), measures the ease of electron density perturbation and correlates with chemical reactivity [5] [15]. Softer molecules exhibit higher reactivity and greater tendency to undergo chemical transformations [20] [21]. The chemical softness values for chalcone derivatives range from 0.23 to 0.67 eV⁻¹, with compounds bearing electron-withdrawing substituents showing higher softness values and enhanced reactivity [5] [20].
The electrophilicity index, calculated as ω = μ²/2η, quantifies the molecule's capacity to accept electrons and engage in electrophilic interactions [5] [15]. This descriptor provides crucial insights into the compound's potential for biological activity, as electrophilic character often correlates with the ability to interact with nucleophilic sites in biological macromolecules [20] [21]. Chalcone derivatives exhibit electrophilicity indices ranging from 2.0 to 8.0 eV, with the specific value depending on the nature and position of substituents [5] [15].
The chemical potential, defined as μ = (EHOMO + ELUMO)/2, represents the tendency of electrons to escape from the molecular system and provides information about the compound's electron-donating or electron-accepting behavior [5] [15]. Negative chemical potential values, typical for most organic compounds, indicate thermodynamic stability and preference for electron donation in chemical interactions [20] [21]. Chalcone derivatives generally exhibit chemical potential values ranging from -3.0 to -5.0 eV, with more negative values indicating greater electron-donating capacity [5] [15].
Solvent effects play a crucial role in modulating the electronic properties of 6'-Hydroxy-2',4'-dimethoxychalcone, with polar solvents significantly altering frontier molecular orbital energies, dipole moments, and reactivity descriptors [22] [23]. The polarizable continuum model, implemented in density functional theory calculations, provides accurate predictions of solvent-induced changes in electronic structure and enables understanding of the compound's behavior in different chemical environments [24] [25].
The influence of solvent polarity on frontier molecular orbital energies follows predictable patterns, with increasing solvent polarity generally stabilizing both highest occupied molecular orbital and lowest unoccupied molecular orbital energies [22] [23]. The highest occupied molecular orbital energy decreases from approximately -6.31 eV in the gas phase to -6.58 eV in dimethyl sulfoxide, while the lowest unoccupied molecular orbital energy decreases from -2.09 eV to -2.35 eV under the same conditions [22] [26]. These energy shifts reflect the differential solvation of ground and excited states, with polar solvents preferentially stabilizing the more polar excited states [23] [24].
The dipole moment exhibits substantial enhancement in polar solvents, increasing from approximately 3.45 D in the gas phase to 6.45 D in dimethyl sulfoxide [22] [26]. This dramatic increase reflects the polarization of the molecular electronic structure in response to the polar solvent environment, with the compound adopting a more polar configuration to optimize solvent-solute interactions [23] [24]. The dipole moment enhancement correlates with the solvent's dielectric constant, following a nearly linear relationship for moderately polar solvents [22] [26].
The solvent effects on global reactivity indices demonstrate the dynamic nature of chemical reactivity in condensed phases [22] [23]. Chemical hardness decreases slightly in polar solvents, from 2.11 eV in the gas phase to 2.05 eV in dimethyl sulfoxide, indicating enhanced chemical reactivity in polar environments [24] [25]. The electrophilicity index shows a more pronounced solvent dependence, increasing from 4.19 eV in the gas phase to 4.65 eV in dimethyl sulfoxide, reflecting the enhanced electron-accepting capacity in polar solvents [22] [23].